molecular formula C5H7ClN2O2 B13954506 O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine

O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine

Cat. No.: B13954506
M. Wt: 162.57 g/mol
InChI Key: YYNUTCHFWJHJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ISOXAZOLE, 5-[(AMINOOXY)METHYL]-4-CHLORO-3-METHYL- is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOXAZOLE, 5-[(AMINOOXY)METHYL]-4-CHLORO-3-METHYL- typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of isoxazoles often employs scalable and eco-friendly methods. For instance, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions . This method is advantageous due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

ISOXAZOLE, 5-[(AMINOOXY)METHYL]-4-CHLORO-3-METHYL- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and various metal catalysts. Reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

ISOXAZOLE, 5-[(AMINOOXY)METHYL]-4-CHLORO-3-METHYL- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ISOXAZOLE, 5-[(AMINOOXY)METHYL]-4-CHLORO-3-METHYL- involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

  • 4-Methyl-5-phenylisoxazole
  • 3,5-Dimethylisoxazole
  • 4-Chloro-3-methylisoxazole

Uniqueness

ISOXAZOLE, 5-[(AMINOOXY)METHYL]-4-CHLORO-3-METHYL- is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the aminooxy and chloro groups enhances its reactivity and potential as a pharmacophore .

Properties

Molecular Formula

C5H7ClN2O2

Molecular Weight

162.57 g/mol

IUPAC Name

O-[(4-chloro-3-methyl-1,2-oxazol-5-yl)methyl]hydroxylamine

InChI

InChI=1S/C5H7ClN2O2/c1-3-5(6)4(2-9-7)10-8-3/h2,7H2,1H3

InChI Key

YYNUTCHFWJHJBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1Cl)CON

Origin of Product

United States

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